molecular formula C31H20N2O4 B12588557 2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione

2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione

Cat. No.: B12588557
M. Wt: 484.5 g/mol
InChI Key: KIDLUJWSWLOBKG-UHFFFAOYSA-N
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Description

2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its unique structure, which combines the quinoline and anthracene moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with anthracene-9,10-dione in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Its unique chemical properties make it useful in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.

    Anthracene-9,10-dione derivatives: These compounds have the anthracene core and are used in similar applications, such as dyes and pigments.

Uniqueness

2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione is unique due to its combined quinoline and anthracene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .

Properties

Molecular Formula

C31H20N2O4

Molecular Weight

484.5 g/mol

IUPAC Name

2-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione

InChI

InChI=1S/C31H20N2O4/c1-18(32-19-15-16-23-25(17-19)29(35)22-12-6-5-11-21(22)28(23)34)27-30(36)24-13-7-8-14-26(24)33(31(27)37)20-9-3-2-4-10-20/h2-17,36H,1H3

InChI Key

KIDLUJWSWLOBKG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)O

Origin of Product

United States

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